1-Oxaspiro[3.5]nonane-2-methanol

Catalog No.
S15677786
CAS No.
61266-65-7
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[3.5]nonane-2-methanol

CAS Number

61266-65-7

Product Name

1-Oxaspiro[3.5]nonane-2-methanol

IUPAC Name

1-oxaspiro[3.5]nonan-2-ylmethanol

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c10-7-8-6-9(11-8)4-2-1-3-5-9/h8,10H,1-7H2

InChI Key

UFXTYIMKRAZXMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(O2)CO

1-Oxaspiro[3.5]nonane-2-methanol is a unique spirocyclic compound characterized by its distinctive structure, which features an oxetane ring fused to a nonane backbone. Its molecular formula is C9H16O2C_9H_{16}O_2, and it has a molecular weight of 156.22 g/mol. This compound is notable for its hydroxyl group, which enhances its reactivity and potential for derivatization, making it a valuable scaffold in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized to form corresponding lactones using oxidizing agents like ruthenium tetroxide.
  • Reduction: Reduction reactions can modify the oxetane ring, potentially leading to ring-opening or other structural changes.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Ruthenium tetroxide, Oxone®.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.

Major Products

  • Oxidation Products: β-lactones.
  • Reduction Products: Ring-opened derivatives.
  • Substitution Products: Various substituted alcohols and ethers.

The biological activity of 1-Oxaspiro[3.5]nonane-2-methanol is under investigation due to its unique structural features that may interact with biological targets. Its potential as a bioactive molecule stems from its ability to modulate enzyme activity and receptor interactions, making it a candidate for drug development. The compound's oxetane ring contributes to its metabolic stability, further enhancing its viability as a pharmaceutical scaffold.

The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol typically involves the formation of the spirocyclic oxetane ring. One common method includes the iodocyclization of appropriate precursors under controlled conditions. While specific industrial production methods are not extensively documented, large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity, potentially utilizing continuous flow reactors and advanced purification techniques.

1-Oxaspiro[3.5]nonane-2-methanol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
  • Biology: The compound is explored for its potential bioactive properties.
  • Medicine: It is investigated as a scaffold for drug development, particularly in designing enzyme inhibitors and receptor modulators.
  • Industry: Used in developing advanced materials with improved solubility and stability properties.

Studies on the interaction of 1-Oxaspiro[3.5]nonane-2-methanol with biological molecules focus on its binding affinity and modulation of target enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound's effectiveness in biological applications. Research continues to explore its potential therapeutic effects and mechanisms of action in various biological systems.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Oxaspiro[3.5]nonane-2-methanol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-7-azaspiro[3.5]nonaneContains nitrogen in the ringDifferent reactivity due to nitrogen presence
3,3-Dimethyl-1-oxaspiro[3.5]nonane-2-oneContains a ketone functional groupAlters reactivity profile compared to hydroxyl group
(7-Oxaspiro[3.5]nonan-2-yl)methanolSimilar spirocyclic structureLacks the unique hydroxyl reactivity of 1-Oxaspiro[3.5]nonane-2-methanol

Uniqueness

The uniqueness of 1-Oxaspiro[3.5]nonane-2-methanol lies in its combination of an oxetane ring and a nonane backbone along with the hydroxyl group, which provides additional reactivity and potential for derivatization compared to similar compounds. This distinct structure contributes to its unique chemical and physical properties, making it a valuable compound in both research and application contexts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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